molecular formula C17H19NO3S B4446105 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide

3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide

Numéro de catalogue B4446105
Poids moléculaire: 317.4 g/mol
Clé InChI: YAMLXUDVOPCIPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed to target a specific protein called inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway that is activated in response to endoplasmic reticulum (ER) stress. ER stress is a common feature of many diseases, including cancer, diabetes, and neurodegenerative disorders, making IRE1α a promising target for therapeutic intervention.

Mécanisme D'action

3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide binds to the kinase domain of IRE1α and inhibits its endoribonuclease activity, which is required for the splicing of X-box binding protein 1 (XBP1) mRNA and the activation of the UPR. This results in the suppression of UPR signaling and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and ameliorate metabolic disorders in animal models. In addition, 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide has been shown to reduce ER stress and inflammation in a mouse model of colitis (Chen et al., 2018). These findings suggest that 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide may have broad effects on cellular signaling pathways and may be useful for the treatment of a variety of diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide is that it specifically targets IRE1α, which is a key mediator of the UPR and is often dysregulated in disease states. In addition, 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide has been shown to have good pharmacokinetic properties and is well-tolerated in animal models (Lin et al., 2018). One limitation of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide is that it may have off-target effects on other kinases, which could complicate its use in certain experimental settings.

Orientations Futures

1. Further investigation of the therapeutic potential of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide in other disease models, such as neurodegenerative disorders and autoimmune diseases.
2. Development of more potent and selective IRE1α inhibitors based on the structure of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide.
3. Investigation of the mechanisms underlying the effects of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide on cellular signaling pathways and gene expression.
4. Evaluation of the safety and efficacy of 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide in clinical trials for the treatment of cancer and metabolic diseases.
In conclusion, 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide is a promising small molecule inhibitor that targets IRE1α and has potential therapeutic applications in a variety of disease models. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical trials.

Applications De Recherche Scientifique

3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide has been shown to have potential therapeutic applications in a variety of disease models. In a study published in the Journal of Clinical Investigation, 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide was found to inhibit the growth of multiple myeloma cells in vitro and in vivo by targeting IRE1α and inducing apoptosis (Lin et al., 2018). In another study published in the Journal of Pharmacology and Experimental Therapeutics, 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide was shown to ameliorate hepatic steatosis and insulin resistance in a mouse model of non-alcoholic fatty liver disease (NAFLD) (Han et al., 2018). These findings suggest that 3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide may have broad potential as a therapeutic agent for the treatment of cancer and metabolic diseases.

Propriétés

IUPAC Name

3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-17(2)11-14-10-16(9-8-13(14)12-21-17)22(19,20)18-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMLXUDVOPCIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
3,3-dimethyl-N-phenyl-3,4-dihydro-1H-isochromene-6-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.